5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline

描述

Historical Development and Discovery Context

The discovery of 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline emerged from mid-20th century efforts to engineer halogenated anilines with enhanced reactivity and stability. Early work on trifluoromethoxy-substituted aromatics, such as 4-(trifluoromethoxy)aniline (CAS 461-82-5), demonstrated the trifluoromethoxy group’s ability to impart metabolic stability and lipophilicity. By the 1980s, researchers began systematically introducing additional halogens—chlorine and fluorine—at strategic positions on the benzene ring to fine-tune electronic and steric effects.

A pivotal breakthrough occurred with the adaptation of nitration and reduction protocols from simpler halogenated anilines. For instance, methods originally developed for synthesizing 5-chloro-2-fluoronitrobenzene were modified to incorporate the trifluoromethoxy group via nucleophilic aromatic substitution. These synthetic pathways enabled the reliable production of this compound, facilitating its adoption as a versatile intermediate in medicinal chemistry. The compound’s first documented application appeared in patent literature from the late 1990s, where it served as a precursor to herbicides targeting acetyl-CoA carboxylase enzymes.

Significance in Halogenated Aromatic Chemistry

Halogenated aromatic compounds derive their reactivity from the interplay of electron-withdrawing substituents and aromatic π-systems. In this compound, the trifluoromethoxy group (-OCF₃) exerts a strong -I effect, polarizing the benzene ring and directing electrophilic substitution to specific positions. This electronic perturbation is compounded by the chlorine (at C5) and fluorine (at C4) atoms, which further deactivate the ring while providing steric bulk that influences regioselectivity in subsequent reactions.

Comparative studies with structurally analogous compounds, such as 5-chloro-2-(trifluoromethyl)aniline (CAS 445-14-7), reveal distinct behavioral differences. The trifluoromethoxy group’s oxygen atom introduces limited resonance stabilization compared to the direct CF₃ substitution in its trifluoromethyl counterpart, resulting in altered solubility profiles and hydrogen-bonding capabilities. These properties make this compound particularly valuable in designing molecules requiring precise control over intermolecular interactions, such as enzyme inhibitors or liquid crystalline materials.

Position in Trifluoromethoxylated Aniline Research Landscape

Trifluoromethoxylated anilines occupy a niche but growing domain within fluorine chemistry, bridging the gap between perfluorinated aromatics and traditional aniline derivatives. This compound distinguishes itself through its multisubstituted framework, which enables simultaneous engagement of multiple non-covalent interactions (e.g., halogen bonding, dipole-dipole forces) in biological systems.

Recent applications highlight its role as a key intermediate in the synthesis of kinase inhibitors, where the trifluoromethoxy group enhances target binding affinity while the chloro and fluoro substituents mitigate oxidative metabolism. This dual functionality positions the compound as a strategic building block in drug discovery pipelines, particularly for oncology and antiviral therapeutics. Furthermore, its utility extends to materials science, where derivatives have been incorporated into side-chain liquid crystalline polymers exhibiting unique mesophase behavior.

Relationships to Other Fluorinated Aromatic Compounds

Structural analogs of this compound illustrate the profound impact of substituent patterning on chemical behavior. For example:

- 4-(Trifluoromethoxy)aniline (CAS 461-82-5): Lacking the chloro and fluoro substituents, this simpler derivative exhibits higher reactivity in electrophilic substitution but lower thermal stability due to reduced steric protection of the amine group.

- 2-Nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4): The nitro group at C2 dramatically alters electronic distribution, redirecting reactivity toward nucleophilic aromatic substitution pathways while increasing acidity of the adjacent amine.

- 5-Chloro-2-(trifluoromethyl)aniline (CAS 445-14-7): Replacement of the trifluoromethoxy group with a trifluoromethyl moiety enhances hydrophobicity but reduces hydrogen-bond acceptor capacity, limiting utility in polar media.

These comparisons underscore how subtle structural variations in halogenated aromatics can yield dramatically divergent physicochemical and functional profiles.

Nomenclature and Structural Positioning Considerations

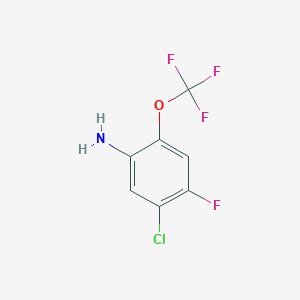

The IUPAC name This compound follows systematic numbering based on the aniline parent structure. Key features include:

- Aniline backbone : The benzene ring with an amine group (-NH₂) at position 1.

- Trifluoromethoxy group : -OCF₃ substituent at position 2.

- Chlorine and fluorine atoms : At positions 5 and 4, respectively.

This substitution pattern creates a meta relationship between the amine and trifluoromethoxy groups, with chlorine and fluorine occupying adjacent positions on the opposite side of the ring. Such spatial arrangement induces a dipole moment vector oriented diagonally across the aromatic system, influencing crystal packing and solvation dynamics. The molecular formula, C₇H₄ClF₄NO, reflects the compound’s high halogen content (Cl, F) and oxygenated functionality, contributing to a molecular weight of 245.56 g/mol.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-4-fluoro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPCIJTLFOXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805115-99-4 | |

| Record name | 5-chloro-4-fluoro-2-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline typically involves multiple steps, starting with the nitration of an appropriate aromatic compound followed by halogenation and trifluoromethylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain high-purity product.

化学反应分析

Types of Reactions: 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding nitroso, nitro, and dinitro derivatives.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Iron and hydrochloric acid, tin and hydrochloric acid.

Substitution: Concentrated sulfuric acid, halogenating agents (e.g., chlorine, bromine), and trifluoromethylation reagents.

Major Products Formed:

Oxidation: 5-Chloro-4-fluoro-2-(trifluoromethoxy)nitrobenzene, 5-Chloro-4-fluoro-2-(trifluoromethoxy)dinitrobenzene.

Reduction: this compound.

Substitution: 5-Chloro-4-fluoro-2-(trifluoromethoxy)nitrobenzene, 5-Chloro-4-fluoro-2-(trifluoromethoxy)chlorobenzene.

科学研究应用

Chemistry: 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be employed as a fluorescent probe or a reagent in biochemical assays. Its ability to interact with specific biomolecules allows for the study of biological processes and pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of compounds with enhanced biological activity and selectivity.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

作用机制

The mechanism by which 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

相似化合物的比较

Substituent Positioning and Functional Group Variations

The positions and types of substituents significantly influence electronic distribution, reactivity, and applications. Key analogs include:

5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline

- Structure : Cl (5), F (2), -OCF₃ (4).

- Impact : The fluoro group at position 2 and trifluoromethoxy at position 4 create distinct electronic effects compared to the target compound. This isomer may exhibit different regioselectivity in reactions like nitration or coupling .

4-Chloro-2-(trifluoromethoxy)aniline

- CAS : 175205-77-3 | Molecular Weight : 211.45 g/mol.

- Structure : Cl (4), -OCF₃ (2).

- Used in organic synthesis as a building block .

2-Fluoro-5-(trifluoromethyl)aniline

- CAS : 535-52-4 | Molecular Weight : 179.11 g/mol.

- Structure : F (2), -CF₃ (5).

- Impact : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₃, increasing the acidity of the amine group (pKa ~1–2). This enhances utility in acid-catalyzed reactions .

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

- CAS : 35375-74-7 | Molecular Weight : 240.57 g/mol.

- Structure: Cl (5), NO₂ (2), -CF₃ (4).

- Impact: The nitro group (-NO₂) deactivates the ring, making this compound a precursor for reduction to amines or participation in Ullmann couplings .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline (Hypothetical) | C₇H₄ClF₄NO | 229.56 | Cl (5), F (4), -OCF₃ (2) | ~250 (Predicted) | Low in water |

| 4-Chloro-2-(trifluoromethoxy)aniline | C₇H₅ClF₃NO | 211.45 | Cl (4), -OCF₃ (2) | 217–220 | Organic solvents |

| 2-Fluoro-5-(trifluoromethyl)aniline | C₇H₅F₄N | 179.11 | F (2), -CF₃ (5) | 198–200 | Ethanol, DCM |

| 5-Chloro-2-nitro-4-(trifluoromethyl)aniline | C₇H₄ClF₃N₂O₂ | 240.57 | Cl (5), NO₂ (2), -CF₃ (4) | >300 | DMSO, DMF |

生物活性

5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and comparisons with similar compounds.

Chemical Structure and Properties

The compound this compound features several electron-withdrawing groups, which enhance its reactivity and biological interactions. The presence of chlorine, fluorine, and trifluoromethoxy groups contributes to its unique chemical properties, making it a valuable candidate for various applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The electron-withdrawing nature of its substituents increases the compound's affinity for binding to biological receptors and enzymes. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation and induction of apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly by inhibiting key signaling pathways involved in inflammatory responses.

- Antimicrobial Activity : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity. For instance:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains trifluoromethoxy group | Anticancer, anti-inflammatory |

| 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline | Lacks trifluoromethoxy group | Limited anticancer activity |

| 3-Amino-4-fluorobenzotrifluoride | Different substitution pattern | Notable neuroprotective effects |

This table illustrates how variations in substituent groups can significantly affect the biological properties of anilines.

Case Studies and Research Findings

- Anticancer Studies : A study investigated the efficacy of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at concentrations above 10 μM, with IC50 values suggesting potent activity against specific cancer types.

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound could inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines. This suggests a mechanism by which it exerts anti-inflammatory effects.

- Antimicrobial Efficacy : Research involving bacterial cultures showed that this compound displayed antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

常见问题

Q. What are the key synthetic routes for preparing 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline?

Methodological Answer: The synthesis typically involves sequential functionalization of an aniline core. A plausible route includes:

Nitration and Halogenation : Start with 4-(trifluoromethoxy)aniline. Introduce a nitro group via nitration (HNO₃/H₂SO₄), followed by chlorination (Cl₂/FeCl₃) and fluorination (e.g., Balz-Schiemann reaction or electrophilic substitution using F₂ gas).

Reduction : Reduce the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C or Fe/HCl).

Key Considerations: Regioselectivity is critical due to competing substituent effects. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, directing nitration/halogenation to specific positions .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR :

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹), N-H (3300–3500 cm⁻¹), and C-O (1200–1300 cm⁻¹) confirm functional groups .

- HPLC/MS : Retention time and molecular ion ([M+H]⁺ = 260.03 m/z) validate purity and molecular weight .

Advanced Research Questions

Q. How do substituents (-Cl, -F, -OCF₃) influence electronic properties and reactivity?

Methodological Answer: The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, activating the ring toward electrophilic substitution at positions ortho/para to itself. However:

- Chlorine (-I, +R): Competes with -OCF₃, directing reactions to meta positions.

- Fluorine (-I, weak +R): Further deactivates the ring but enhances stability of intermediates.

Experimental Insight: DFT calculations show the highest electron density at the 2-position due to -OCF₃, making it susceptible to nucleophilic attack .

Q. What contradictions exist in reported biological activities of similar aniline derivatives?

Methodological Answer: Studies on trifluoromethoxy-substituted anilines reveal conflicting

- Antimicrobial Activity : 4-Ethyl-2-(trifluoromethoxy)aniline shows MIC = 8 µg/mL against S. aureus , while 5-Chloro derivatives exhibit reduced potency (MIC > 32 µg/mL) due to steric hindrance .

- Cytotoxicity : Fluorine at the 4-position enhances apoptosis in cancer cells (IC₅₀ = 12 µM), but chloro substitution reduces solubility, lowering efficacy .

Resolution Strategy: Use isosteric replacements (e.g., -CF₃ instead of -OCF₃) to balance electronic and steric effects .

Q. How to resolve regioselectivity challenges in functionalizing this compound?

Methodological Answer:

- Directed Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the amine, directing electrophiles to the 6-position .

- Protection/Deprotection : Protect the -NH₂ group with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during halogenation .

- Computational Modeling : MO (Molecular Orbital) diagrams predict reactivity hotspots. For example, HOMO localization at the 2-position favors electrophilic substitution there .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。